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A comprehensive analysis of clinical data reveals comparable efficacy and safety of avanafil in
both elderly and younger populations, with its rapid onset of action being a key feature across

all age groups. While dose adjustments are generally not required for older adults, individual

patient characteristics and comorbidities should be considered.

This guide provides a detailed comparison of the clinical utility of avanafil, a second-generation

phosphodiesterase type 5 (PDE5) inhibitor, in elderly and younger men with erectile

dysfunction (ED). The information is intended for researchers, scientists, and drug development

professionals, offering a synthesis of available clinical trial data, experimental protocols, and

comparisons with other PDE5 inhibitors.

Pharmacokinetic Profile: No Clinically Significant
Age-Related Differences
A key consideration in geriatric pharmacology is the potential for age-related changes in drug

metabolism and clearance. However, a dedicated pharmacokinetic study of avanafil
demonstrated that the total and peak exposure to the drug is similar between elderly (65-79

years) and younger (18-45 years) male subjects. The study found no significant differences in

the median time to maximum concentration (Tmax) or the elimination half-life (t½) between the

two age groups. Furthermore, the high plasma protein binding of avanafil (approximately 99%)

was found to be independent of age and concentration. These findings suggest that dose

adjustments for avanafil are not typically necessary for elderly patients based on

pharmacokinetics alone.
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Efficacy in Elderly vs. Younger Populations: A
Review of Clinical Trial Data
While direct head-to-head clinical trials comparing the efficacy of avanafil in distinct elderly and

younger cohorts are limited, subgroup analyses of pivotal trials and studies on other PDE5

inhibitors provide valuable insights.

Avanafil Efficacy Data
A phase III clinical trial conducted in a Chinese population of men with ED included a subgroup

analysis based on age. In this study, men aged 40 years and older treated with 100 mg or 200

mg of avanafil showed significant improvements in their International Index of Erectile Function

- Erectile Function Domain (IIEF-EF) scores compared to placebo. While this provides

evidence of efficacy in an older age bracket, a direct statistical comparison with a younger

cohort from the same study is not available.

Another meta-analysis of avanafil trials noted that the efficacy of the 100 mg dose appeared to

be lower in older subjects; however, this age-related difference was not observed with the 200

mg dose, suggesting that a higher dose may be beneficial in some older patients.

The available data from broader clinical trials consistently demonstrates the efficacy of avanafil
in the general adult male population with ED. The pivotal REVIVE (TA-301) and REVIVE-

Diabetes (TA-302) trials showed significant improvements in the key efficacy endpoints:

IIEF-EF Domain Score: Clinically meaningful increases in the IIEF-EF score, a measure of

erectile function.

Sexual Encounter Profile (SEP) Question 2: Increased percentage of successful vaginal

penetration.

SEP Question 3: Increased percentage of successful intercourse.

A long-term, open-label extension study (TA-314) further confirmed the sustained efficacy and

safety of avanafil for up to 52 weeks.
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Comparative Efficacy with Other PDE5 Inhibitors in the
Elderly
To provide a broader context, data from studies of other PDE5 inhibitors can be informative. A

large meta-analysis of 48 randomized controlled trials of sildenafil provided a detailed

breakdown of efficacy by age. While sildenafil was effective across all age groups (<65, 65-74,

and ≥75 years), the percentage of men reporting improved erections tended to decrease with

increasing age (80%, 69%, and 59%, respectively). Similarly, another study on sildenafil found

a higher efficacy rate in men younger than 65 (89.1%) compared to those over 65 (65.7%).

Studies on vardenafil and tadalafil have also shown efficacy in elderly populations, with some

data suggesting a numerically lower, though still clinically significant, response compared to

younger patients.

Table 1: Efficacy of Avanafil in the General Erectile Dysfunction Population (Pivotal Trials)

Efficacy
Endpoint

Avanafil 50 mg
Avanafil 100
mg

Avanafil 200
mg

Placebo

Mean Change in

IIEF-EF Score
+5.5 +8.3 +9.4 +2.9

% Successful

Vaginal

Penetration

(SEP2)

64% 74% 77% 45%

% Successful

Intercourse

(SEP3)

41% 57% 57% 27%

Data from the REVIVE (TA-301) study in the general ED population.[1]

Table 2: Comparative Efficacy of PDE5 Inhibitors in Elderly vs. Younger Populations
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Drug Population
Efficacy
Measure

Younger
Group

Older Group

Sildenafil Men with ED

% Reporting

Improved

Erections

80% (<65 years)

69% (65-74

years), 59% (≥75

years)

Sildenafil Men with ED Efficacy Rate
89.1% (<65

years)

65.7% (>65

years)

Vardenafil Men with ED
Mean IIEF-EF

Score
~24 (<45 years) ~20 (≥65 years)

Tadalafil
Asian men with

ED

Mean IIEF-EF

Score at

Endpoint

Numerically

better in ≤65

years

Numerically

lower in >65

years

Safety and Tolerability Profile
The safety profile of avanafil has been shown to be comparable between elderly and younger

patients. The most commonly reported adverse events are generally mild to moderate in

severity and consistent with the PDE5 inhibitor class.

Table 3: Common Adverse Events Associated with Avanafil (All Doses)

Adverse Event Frequency

Headache 5.1% - 10.5%

Flushing 3.2% - 4.6%

Nasal Congestion 1.9% - 2.3%

Nasopharyngitis ~3%

Back Pain <2%

Frequencies are based on data from various clinical trials.
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Studies on other PDE5 inhibitors, such as sildenafil, have reported that the incidence of

adverse events like headache and flushing is similar across different age groups.

Experimental Protocols
The efficacy and safety of avanafil were primarily established in a series of phase III,

randomized, double-blind, placebo-controlled trials. Below are the generalized methodologies

employed in these key studies.

Pivotal Clinical Trial Design (e.g., REVIVE - TA-301)
Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled

study.

Patient Population: Men aged 18 years and older with a clinical diagnosis of erectile

dysfunction for at least 6 months. Key exclusion criteria included uncontrolled diabetes,

major cardiovascular events within the last 6 months, and use of nitrates.

Run-in Period: A 4-week, no-treatment run-in period to establish baseline sexual function.

Randomization: Patients were randomized to receive placebo or one of the avanafil dose

groups (e.g., 50 mg, 100 mg, 200 mg).

Treatment Period: A 12-week treatment period where patients were instructed to take the

study drug as needed, approximately 30 minutes before initiating sexual activity.

Primary Efficacy Endpoints:

Change from baseline in the IIEF-EF domain score.

Change from baseline in the percentage of sexual attempts with successful vaginal

penetration (SEP2).

Change from baseline in the percentage of sexual attempts with successful intercourse

(SEP3).

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and

electrocardiograms.
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Assessment Tools
International Index of Erectile Function (IIEF): A 15-item, validated, self-administered

questionnaire that assesses five domains of male sexual function: erectile function, orgasmic

function, sexual desire, intercourse satisfaction, and overall satisfaction. The erectile function

domain (IIEF-EF) is comprised of six questions with a maximum score of 30.

Sexual Encounter Profile (SEP): A patient diary used to record the outcomes of sexual

attempts. Key questions include:

SEP2: "Were you able to insert your penis into your partner's vagina?" (Yes/No)

SEP3: "Did your erection last long enough for you to have successful intercourse?"

(Yes/No)

Signaling Pathways and Experimental Workflows
The mechanism of action of avanafil, like other PDE5 inhibitors, involves the potentiation of the

nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.
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Physiological Erection Pathway

Mechanism of Action of Avanafil
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Mechanism of action of avanafil in erectile dysfunction.
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Generalized workflow of a pivotal Phase III clinical trial for avanafil.

Conclusion
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Avanafil is an effective and well-tolerated treatment for erectile dysfunction in both elderly and

younger men. Its pharmacokinetic profile is not significantly affected by age, obviating the need

for routine dose adjustments in the elderly. While a direct, large-scale comparative study on

avanafil's efficacy in different age groups is needed for a definitive conclusion, existing

subgroup analyses and data from other PDE5 inhibitors suggest that while efficacy may be

slightly lower in older populations, it remains clinically significant. The rapid onset of action and

favorable safety profile make avanafil a valuable therapeutic option for a broad range of men

with erectile dysfunction. As with all PDE5 inhibitors, a thorough cardiovascular assessment is

recommended before initiating therapy, particularly in elderly patients with comorbidities.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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